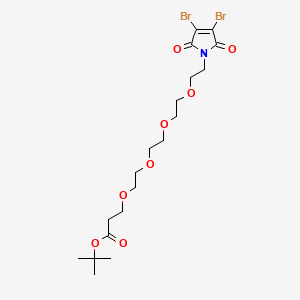

3,4-Dibromo-Mal-PEG4-Boc

Descripción

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29Br2NO8/c1-19(2,3)30-14(23)4-6-26-8-10-28-12-13-29-11-9-27-7-5-22-17(24)15(20)16(21)18(22)25/h4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTPXNOGHQCGCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29Br2NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dibromo-Mal-PEG4-Boc: A Versatile Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 3,4-Dibromo-Mal-PEG4-Boc, a heterobifunctional linker increasingly utilized in the fields of bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). This document details its chemical characteristics, reactivity, and provides generalized experimental protocols for its use.

Core Chemical Structure and Properties

This compound is a molecule composed of three key functional domains: a dibromomaleimide group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine. This unique combination of functionalities makes it a versatile tool for covalently linking different molecular entities.

The chemical structure of this compound facilitates a variety of bioconjugation strategies. The dibromomaleimide moiety allows for selective reaction with thiol groups, such as those found in cysteine residues of proteins. The PEG4 spacer is a hydrophilic linker that enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1] The Boc-protected amine provides a latent reactive site that can be deprotected under acidic conditions to allow for subsequent conjugation to another molecule.[]

A summary of the key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C19H30Br2N2O8 | [] |

| Molecular Weight | 586.26 g/mol | [] |

| Appearance | Solid or oil | |

| Solubility | Soluble in DMSO, DMF, DCM | [3][4] |

| Storage Conditions | -20°C, protect from light and moisture | [3][5] |

Functional Domains and Their Reactivity

The Dibromomaleimide Moiety: A Dual Thiol-Reactive Handle

The dibromomaleimide group is a key feature of this linker, offering a dual point of attachment to thiol-containing molecules.[6] Each of the two bromine atoms can be substituted by a thiol group through a Michael addition reaction, forming stable thioether bonds. This allows for the crosslinking of two different thiol-containing molecules or the creation of a stable bridge within a single molecule, for instance, by re-bridging a reduced disulfide bond in a protein.[7][8] The reaction is highly efficient and proceeds under mild conditions.[7]

The PEG4 Spacer: Enhancing Physicochemical Properties

The tetraethylene glycol (PEG4) spacer is a flexible, hydrophilic chain that imparts several beneficial properties to the final conjugate. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to:

-

Increase aqueous solubility: This is particularly advantageous for hydrophobic drugs or proteins.[1]

-

Improve pharmacokinetic profile: PEGylation can increase the in vivo circulation half-life of a therapeutic by reducing renal clearance and protecting it from enzymatic degradation.[1]

-

Reduce immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system.[1]

The Boc-Protected Amine: A Versatile Conjugation Site

The terminal amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of reaction conditions but can be readily removed using acidic conditions (e.g., trifluoroacetic acid) to yield a primary amine.[][6] This primary amine can then be used for a variety of conjugation reactions, including:

-

Amide bond formation: Reaction with activated carboxylic acids (e.g., NHS esters) or carboxylic acids in the presence of coupling agents (e.g., EDC, HATU).[6]

-

Reductive amination: Reaction with aldehydes or ketones.

This sequential deprotection and conjugation strategy allows for the controlled, stepwise assembly of complex biomolecules.

Applications in Drug Development

The unique trifunctional nature of this compound makes it a valuable tool in modern drug development, particularly in the construction of PROTACs and ADCs.

PROTACs: Targeted Protein Degradation

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] this compound can serve as the linker connecting the target protein ligand and the E3 ligase ligand.

The following diagram illustrates the general workflow for utilizing this compound in the synthesis of a PROTAC.

The following diagram illustrates the mechanism of action of a PROTAC molecule.

References

- 1. adcreview.com [adcreview.com]

- 3. 3,4-Dibromo-Mal-PEG4-NHS ester | BroadPharm [broadpharm.com]

- 4. 3,4-Dibromo-Mal-PEG4-amide-DBCO | BroadPharm [broadpharm.com]

- 5. 3,4-Dibromo-Mal-PEG2-Boc-Amine, 1807537-43-4 | BroadPharm [broadpharm.com]

- 6. 3,4-Dibromo-Mal-PEG4-Acid | AxisPharm [axispharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

The Versatile Role of 3,4-Dibromo-Mal-PEG4-Boc in Advanced Bioconjugation Strategies

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics and proteomics, the demand for precise and stable bioconjugation technologies is paramount. The heterobifunctional linker, 3,4-Dibromo-Mal-PEG4-Boc, has emerged as a critical tool for researchers, enabling the site-specific and stable linkage of molecules to proteins. This technical guide provides an in-depth exploration of the applications, chemistry, and methodologies associated with this compound, with a primary focus on its utility in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemistry and Functional Moieties

This compound is a polyethylene glycol (PEG)-based linker distinguished by its three key functional components:

-

Dibromomaleimide (DBM): This moiety is the cornerstone of the linker's functionality, enabling the site-specific conjugation to proteins. The two bromine atoms on the maleimide ring are excellent leaving groups that can react with two nucleophilic thiol (-SH) groups, such as those from cysteine residues. This unique reactivity allows for the re-bridging of reduced disulfide bonds in proteins, particularly antibodies, resulting in a stable covalent linkage.[1]

-

PEG4 Spacer: The tetra-ethylene glycol (PEG4) spacer is a hydrophilic chain that imparts several beneficial properties to the linker and the resulting conjugate. It increases the overall water solubility of the molecule, which can be advantageous when working with hydrophobic payloads or proteins.[2][3][4] Furthermore, the flexibility and length of the PEG spacer are crucial in PROTAC design for optimizing the formation of the ternary complex between the target protein and the E3 ligase.[5][6][7]

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a protecting group for a primary amine. This allows for the selective reaction of the dibromomaleimide moiety first. Following conjugation, the Boc group can be removed under acidic conditions to reveal the primary amine, which can then be used for subsequent conjugation to another molecule of interest, such as a cytotoxic drug or a fluorescent probe.[2]

Applications in Research

The unique chemical architecture of this compound makes it a versatile tool for a range of research applications, most notably in the construction of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

The dibromomaleimide functionality is particularly well-suited for the site-specific conjugation of payloads to antibodies. The interchain disulfide bonds in the hinge region of most antibody subclasses can be selectively reduced to yield free thiol groups. The DBM moiety of the linker can then react with these pairs of thiols to re-bridge the disulfide bond, creating a stable and homogeneous ADC.[1][8] This approach offers significant advantages over traditional conjugation methods that target lysine residues, which often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and suboptimal pharmacokinetic properties.[2][9] The resulting thioether bonds are highly stable in biological media, minimizing premature drug release.[2][9]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] this compound can serve as a component of the linker connecting the target protein ligand and the E3 ligase ligand. The dibromomaleimide end can be used to attach the PROTAC to a cysteine residue on the target protein or a ligand bearing a thiol group. The PEG4 spacer provides the necessary length and flexibility to facilitate the formation of a productive ternary complex.[5][6][7] The Boc-protected amine, after deprotection, can be coupled to the E3 ligase ligand.

Experimental Protocols

While specific protocols will vary depending on the protein and payload, the following provides a general methodology for the use of dibromomaleimide-based linkers in antibody conjugation.

General Protocol for Antibody Conjugation using a Dibromomaleimide Linker

1. Antibody Reduction:

-

Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to selectively reduce the interchain disulfide bonds. The molar excess of TCEP and incubation time will need to be optimized for the specific antibody. A typical starting point is a 10-fold molar excess of TCEP incubated for 1-2 hours at 37°C.

-

Remove excess TCEP using a desalting column or buffer exchange.

2. Conjugation Reaction:

-

Dissolve the this compound linker (or a derivative where the Boc-amine is already coupled to a payload) in a water-miscible organic solvent such as DMSO.

-

Add the dissolved linker to the reduced antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired DAR. A common starting point is a 5- to 10-fold molar excess of the linker.

-

Incubate the reaction mixture at room temperature or 4°C for 1-4 hours. The reaction can be monitored by LC-MS.

3. Post-Conjugation Hydrolysis (Optional but Recommended):

-

To enhance the stability of the conjugate, the dithiomaleimide can be hydrolyzed to a dithiomaleamic acid.[3][10] This can be achieved by adjusting the pH of the reaction mixture to 8.5 and incubating for an additional hour.[10]

4. Purification:

-

Remove unreacted linker and other small molecules by size-exclusion chromatography (SEC) or dialysis.

5. Characterization:

-

The resulting ADC should be characterized to determine the DAR, purity, and stability. Techniques such as hydrophobic interaction chromatography (HIC), LC-MS, and SDS-PAGE are commonly used.[11]

Quantitative Data

The following table summarizes representative quantitative data from studies using dibromomaleimide-based linkers for antibody conjugation. It is important to note that these results are from studies using various dibromomaleimide derivatives and may not be directly transferable to this compound, but they provide a valuable benchmark for expected performance.

| Parameter | Value | Context | Reference |

| Conjugation Efficiency | >99% | Radiolabeling of trastuzumab with a DBM-functionalized chelator. | [2][9] |

| Drug-to-Antibody Ratio (DAR) | Predominantly 4 | Conjugation of a DBM-MMAF derivative to native antibodies. | [8] |

| Reaction Time (Conjugation) | 5 minutes | Optimized protocol for DBM conjugation to trastuzumab. | [10] |

| Reaction Time (Hydrolysis) | 1 hour | Post-conjugation hydrolysis to form stable maleamic acid. | [10] |

| In Vivo Stability | High | DBM-linked radiolabeled antibodies showed high stability in biological milieu. | [2][9] |

Visualizations

Experimental Workflow for ADC Synthesis

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. | Semantic Scholar [semanticscholar.org]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 8. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]

- 11. news-medical.net [news-medical.net]

A Technical Guide to 3,4-Dibromo-Mal-PEG4-Boc: Mechanism and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the 3,4-Dibromo-Mal-PEG4-Boc linker, a sophisticated reagent designed for advanced bioconjugation applications. We will explore its core mechanism of action, highlighting the unique advantages of the dibromomaleimide (DBM) functional group for creating stable, site-specific protein modifications, particularly in the context of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Introduction to Next-Generation Maleimides

Classical maleimide linkers have been a cornerstone of bioconjugation, valued for their high reactivity and specificity towards thiol groups on cysteine residues. However, the resulting thiosuccinimide bond is susceptible to a retro-Michael reaction, which can lead to deconjugation in the presence of endogenous thiols like glutathione, compromising the stability and efficacy of the conjugate in vivo.[1][2][3]

The 3,4-dibromomaleimide (DBM) moiety represents a next-generation maleimide technology designed to overcome this limitation. By enabling the formation of a reconstituted bridge between two cysteine residues—typically from a reduced disulfide bond—and subsequently allowing for conversion to a highly stable maleamic acid, DBM linkers provide robust, irreversible conjugates essential for therapeutic applications.[2][4]

The specific reagent, This compound , combines three key functional elements:

-

3,4-Dibromomaleimide (DBM): The reactive core for thiol-specific conjugation and disulfide bridging.

-

Polyethylene Glycol (PEG4): A hydrophilic four-unit PEG linker that enhances water solubility and provides spatial separation between the protein and a potential payload.[][6]

-

Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) protecting group on a terminal amine, which can be removed under acidic conditions to allow for subsequent, orthogonal functionalization.[]

Core Mechanism of Action

The bioconjugation process using this compound is a multi-stage process that leverages the unique reactivity of the DBM group. The primary application is the re-bridging of native disulfide bonds in proteins, such as the interchain disulfides in antibodies.

The overall mechanism involves three key steps:

-

Disulfide Reduction: A native disulfide bond in the target protein is selectively reduced to yield two free thiol (sulfhydryl) groups. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent for this purpose.[7][8]

-

Thiol-Specific Conjugation: The DBM moiety reacts rapidly with the two proximal thiols. This occurs via a sequential substitution reaction where each bromine atom is displaced by a thiol nucleophile, forming two stable thioether bonds and re-establishing a covalent bridge.[9]

-

Hydrolytic Stabilization (Locking): The resulting dithiomaleimide conjugate can be intentionally hydrolyzed under mild basic conditions (e.g., pH 8.5).[2] This opens the maleimide ring to form a dithiomaleamic acid derivative. This "locked" form is exceptionally stable and is no longer susceptible to retro-Michael reactions or thiol exchange, ensuring the long-term stability of the conjugate in biological media.[2][4]

Quantitative Data & Comparative Analysis

The DBM platform offers significant advantages in stability over traditional maleimide chemistry. The key distinction lies in the post-conjugation stabilization step.

| Feature | Classical Maleimide | Dibromomaleimide (DBM) |

| Reaction Target | Single free thiol (cysteine) | Two proximal thiols (from reduced disulfide) |

| Primary Reaction | Michael Addition | Sequential Thiol Substitution |

| Resulting Linkage | Thiosuccinimide | Dithiomaleimide (can be hydrolyzed) |

| Stability | Susceptible to retro-Michael reaction and thiol exchange with glutathione, leading to deconjugation.[1][2] | The hydrolyzed dithiomaleamic acid form is highly resistant to retro-Michael reactions and stable in serum.[2][4] |

| Homogeneity | Can lead to heterogeneous products (DAR 0, 2, 4, 6, 8) when targeting reduced antibody disulfides.[4] | Disulfide bridging approach leads to more homogeneous products with controlled drug-to-antibody ratios (DAR), typically averaging 4.[4] |

| Reaction Speed | Conjugation is typically rapid. | Thiol substitution is very rapid (often complete within minutes).[2] Hydrolysis step can be optimized (e.g., ~1 hour).[4] |

Experimental Protocols

The following provides a generalized methodology for the conjugation of this compound to a native disulfide bond in an antibody (e.g., an IgG1). Note: Optimization of concentrations, equivalents, pH, and incubation times is critical for each specific protein.

A. General Workflow

B. Detailed Methodology

-

Disulfide Bond Reduction:

-

Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Add a solution of TCEP to the antibody. A molar excess of TCEP (e.g., 5-10 equivalents per disulfide) is typically used.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to ensure complete reduction of the target disulfide bonds.[7]

-

-

Conjugation with DBM Linker:

-

Dissolve the this compound reagent in an appropriate solvent like DMSO.

-

Add the DBM reagent solution to the reduced antibody mixture. Typically, a slight molar excess of the DBM reagent relative to the number of free thiols is used (e.g., 8 molar equivalents relative to the antibody).[2]

-

The thiol substitution reaction is generally very fast and can be complete in under 5-10 minutes at room temperature.[2][7]

-

-

Hydrolysis for Stabilization:

-

To ensure the stability of the conjugate, the pH of the reaction mixture is raised to approximately 8.5 using a suitable buffer (e.g., borate or phosphate buffer).[2]

-

The mixture is incubated for a period ranging from 2 to 48 hours to facilitate the hydrolysis of the maleimide ring to the stable maleamic acid form.[2] Recent optimizations with electron-withdrawing linkers have reduced this hydrolysis time to just over 1 hour.[4]

-

-

Purification and Characterization:

-

Remove excess, unreacted DBM linker and TCEP from the conjugated protein using size-exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis.

-

Characterize the final conjugate to confirm the drug-to-antibody ratio (DAR) and purity. Common techniques include Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC-HPLC), and SDS-PAGE.[2][4]

-

Structure and Further Functionalization

The this compound reagent is designed for dual functionalization. After conjugation to the protein via the DBM group, the Boc protecting group can be removed to expose a primary amine, which serves as a handle for attaching a second molecule of interest (e.g., an imaging agent, a second therapeutic payload) using amine-reactive chemistry.

Conclusion

The this compound linker offers a powerful and versatile platform for creating highly stable, homogeneous, and site-specific bioconjugates. Its mechanism of action directly addresses the critical stability issues associated with traditional maleimide linkers. By enabling the re-bridging of native disulfide bonds and providing an irreversible "lock" through hydrolysis, this technology is exceptionally well-suited for the development of robust antibody-drug conjugates and other protein therapeutics where in vivo stability is paramount. The inclusion of a hydrophilic PEG spacer and a protected handle for orthogonal chemistry further extends its utility in the construction of complex, multifunctional biomolecules.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]

- 6. 3,4-Dibromo-Mal-PEG4-Acid, 2434639-17-3 | BroadPharm [broadpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 3,4-Dibromo-Mal-PEG4-Boc

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis and characterization of 3,4-Dibromo-Mal-PEG4-Boc, a heterobifunctional linker of significant interest in the field of targeted protein degradation and bioconjugation. This molecule incorporates a dibromomaleimide moiety for covalent linkage to thiol groups, a tetraethylene glycol (PEG4) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for subsequent conjugation following deprotection. This guide details a plausible synthetic route, comprehensive characterization methodologies, and potential applications, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). All quantitative data is presented in structured tables, and experimental workflows are accompanied by detailed protocols and visual diagrams.

Introduction

Bifunctional linkers are critical components in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and PROTACs.[1] These linkers bridge a targeting moiety and a payload, and their chemical nature significantly influences the stability, solubility, and overall efficacy of the conjugate. The molecule this compound is a PEG-based PROTAC linker that offers several advantageous features.[2] The dibromomaleimide group can react with thiol-containing residues, such as cysteine, on proteins.[3] The PEG4 spacer enhances aqueous solubility and provides a flexible chain to mitigate steric hindrance.[4] The Boc-protected amine offers a stable functional group that can be deprotected under acidic conditions to allow for further conjugation.[5]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, beginning with the synthesis of the precursor Boc-NH-PEG4-amine, followed by its reaction with 3,4-dibromomaleic anhydride.

Synthesis Workflow

Experimental Protocols

Step 1: Synthesis of Boc-NH-PEG4-amine

This precursor can be synthesized from commercially available triethylene glycol through a series of standard organic transformations including tosylation, azide substitution, reduction, and Boc protection. Alternatively, Boc-NH-PEG4-amine is commercially available from various suppliers.[6][7]

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dibromomaleic anhydride (1.0 eq) in glacial acetic acid.

-

Addition of Amine: To the stirred solution, add a solution of Boc-NH-PEG4-amine (1.05 eq) in glacial acetic acid dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a viscous oil or solid.

Characterization

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C19H30Br2N2O8 |

| Molecular Weight | 574.26 g/mol |

| Appearance | Colorless to pale yellow oil/solid |

| Solubility | Soluble in DMSO, DMF, DCM |

Spectroscopic and Chromatographic Data

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the Boc group (~1.4 ppm), PEG chain (3.5-3.8 ppm), and maleimide protons. |

| ¹³C NMR | Signals for the carbonyls of the maleimide and Boc group, and carbons of the PEG chain. |

| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 575.0, [M+Na]⁺ at m/z 597.0. Isotopic pattern for two bromine atoms. |

| HPLC Purity | >95% (as determined by RP-HPLC with UV detection at 210 nm). |

| FTIR | Characteristic peaks for C=O (maleimide and carbamate), C-N, and C-O-C stretching. |

Detailed Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is performed in positive ion mode to confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed by reverse-phase HPLC (RP-HPLC) on a C18 column with a gradient elution of acetonitrile in water (both containing 0.1% TFA).[8][9] Detection is performed using a UV detector at 210 nm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded on a spectrometer using a thin film of the sample on a NaCl plate.

Application in Targeted Protein Degradation

This compound is an ideal linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein of interest (POI).[8]

PROTAC Mechanism of Action

A PROTAC molecule consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[10]

Role of this compound in PROTAC Synthesis

The 3,4-dibromomaleimide moiety of the linker can be used to conjugate the PROTAC to a cysteine residue on a protein-based ligand or to a thiol-containing small molecule. Following this conjugation, the Boc protecting group on the other end of the linker can be removed to expose a primary amine. This amine can then be coupled to a ligand for an E3 ubiquitin ligase, thus completing the synthesis of the PROTAC molecule.

Conclusion

This compound is a versatile and valuable tool for researchers in drug discovery and chemical biology. Its well-defined structure, featuring orthogonal reactive groups and a solubilizing PEG spacer, makes it an excellent choice for the construction of complex bioconjugates, particularly PROTACs. The synthetic and characterization protocols outlined in this guide provide a solid foundation for the successful implementation of this linker in various research applications.

References

- 1. Ubiquitin E3 ligases assisted technologies in protein degradation: Sharing pathways in neurodegenerative disorders and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN101429153A - Synthesis of N- alkyl substituted maleimide - Google Patents [patents.google.com]

- 6. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]

- 7. t-Boc-N-amido-PEG4-amine, 811442-84-9 | BroadPharm [broadpharm.com]

- 8. Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol) and dipeptide for the development of immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]

- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

Navigating the Properties of a Key Bioconjugation Linker: A Technical Guide to 3,4-Dibromo-Mal-PEG4-Boc

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, influencing not only the efficacy but also the stability and solubility of the final product. This technical guide provides an in-depth analysis of the solubility and stability of 3,4-Dibromo-Mal-PEG4-Boc, a heterobifunctional linker integral to the development of antibody-drug conjugates (ADCs) and other targeted therapies.

This linker incorporates a dibromomaleimide moiety for covalent attachment to thiol groups on proteins, a polyethylene glycol (PEG4) spacer to enhance hydrophilicity, and a Boc-protected amine for further functionalization. Understanding its physicochemical properties is paramount for optimizing conjugation strategies and ensuring the development of robust and effective bioconjugates.

Solubility Profile

| Compound Name | Solvents |

| 3,4-Dibromo-Mal-PEG4-NHS ester | DMSO, DMF, DCM[6] |

| 3,4-Dibromo-Mal-PEG4-Acid | Water, DMSO, DMF, DCM[4] |

| 3,4-Dibromo-Mal-PEG4-amide-DBCO | DMSO, DCM, DMF[3] |

Table 1: Reported solubility of 3,4-Dibromo-Maleimide-PEG4 derivatives.

Stability Considerations

The stability of this compound and its conjugates is a multifaceted issue, primarily revolving around the maleimide chemistry and the Boc protecting group.

Maleimide Moiety: The dibromomaleimide group is sensitive to high temperatures and light, necessitating careful handling and storage at recommended conditions, typically -20°C.[3][4][6]

Thioether Bond Stability: Upon conjugation to a thiol-containing molecule (e.g., a cysteine residue on an antibody), a thioether bond is formed. The stability of this linkage is a critical determinant of the bioconjugate's in vivo performance. The primary pathways leading to the degradation of the thiosuccinimide linkage are:

-

Retro-Michael Reaction: This is a reversible reaction that can lead to deconjugation of the payload from the protein.[7] This can result in the transfer of the payload to other thiol-containing molecules in a biological environment, such as albumin or glutathione, potentially leading to off-target toxicity.[7]

-

Hydrolysis: The thiosuccinimide ring can undergo hydrolysis to form a stable succinamic acid thioether, which is resistant to the retro-Michael reaction.[7]

Several strategies are being explored to enhance the stability of maleimide-thiol conjugates, including the use of transcyclization reactions to create a more stable thiazine structure.[8][9][10]

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protecting the amine is stable under many conditions but can be readily removed under acidic conditions to allow for further conjugation or modification at the amine terminus.[][2]

Experimental Protocols

The following are detailed, generalized protocols for assessing the solubility and stability of this compound. These protocols are based on established methods for similar compounds and can be adapted to specific experimental needs.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method to determine the equilibrium solubility of this compound in an aqueous buffer (e.g., phosphate-buffered saline, PBS).

Materials:

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

-

Microcentrifuge tubes

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration.

-

Preparation of Saturated Solutions:

-

Add an excess amount of the linker to a known volume of PBS in a microcentrifuge tube.

-

Ensure that solid material is visible, indicating a saturated solution.

-

-

Equilibration:

-

Incubate the tubes in a thermostatic shaker at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the excess undissolved solid.

-

-

Sample Analysis:

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate mobile phase.

-

Analyze the concentration of the dissolved linker using a validated HPLC method by comparing the peak area to a standard curve of known concentrations.

-

Protocol 2: Assessment of Stability in Aqueous Solution

This protocol describes a method to evaluate the hydrolytic stability of this compound in an aqueous buffer over time.

Materials:

-

This compound

-

Aqueous buffer of interest (e.g., PBS at pH 7.4, acetate buffer at pH 5.0)

-

Thermostatic incubator

-

HPLC system with a suitable column and detector

-

LC-MS system for identification of degradation products (optional)

-

Microcentrifuge tubes

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in the desired aqueous buffer at a known concentration.

-

-

Incubation:

-

Aliquot the solution into multiple microcentrifuge tubes.

-

Incubate the tubes at a constant temperature (e.g., 4°C, 25°C, or 37°C).

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a tube from the incubator.

-

Immediately analyze the sample by HPLC to quantify the remaining amount of the intact linker.

-

If available, use LC-MS to identify any major degradation products.

-

-

Data Analysis:

-

Plot the percentage of the remaining intact linker against time to determine the degradation kinetics and half-life.

-

Factors Influencing Stability

The stability of the final bioconjugate is influenced by several factors, as illustrated in the diagram below.

References

- 2. 3,4-Dibromo-Mal-PEG4-Acid | AxisPharm [axispharm.com]

- 3. 3,4-Dibromo-Mal-PEG4-amide-DBCO | BroadPharm [broadpharm.com]

- 4. 3,4-Dibromo-Mal-PEG4-Acid, 2434639-17-3 | BroadPharm [broadpharm.com]

- 5. 3,4-Dibromo-Mal-PEG4-Acid | ResBioAgro [resbioagro.com]

- 6. 3,4-Dibromo-Mal-PEG4-NHS ester | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

3,4-Dibromo-Mal-PEG4-Boc as a PROTAC Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker is a critical component, profoundly influencing the efficacy, selectivity, and physicochemical properties of the PROTAC. This technical guide provides a comprehensive overview of a specific and versatile PROTAC linker, 3,4-Dibromo-Mal-PEG4-Boc , detailing its structure, synthesis, and application in the development of novel protein degraders.

Core Concepts of the this compound Linker

The this compound linker is a precisely engineered chemical entity designed for the modular synthesis of PROTACs. Its structure can be deconstructed into three key functional components:

-

3,4-Dibromomaleimide Group: This reactive moiety serves as a key conjugation point, typically for covalent linkage to cysteine residues on a protein of interest or a ligand. The two bromine atoms on the maleimide ring are excellent leaving groups, allowing for sequential or dual thiol addition. This feature is particularly valuable for creating stable and irreversible or reversible covalent linkages, depending on the subsequent chemical steps.

-

Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol (PEG4) chain is a flexible and hydrophilic spacer. The inclusion of a PEG linker in a PROTAC is known to enhance aqueous solubility and can improve cell permeability, crucial properties for drug-like molecules.[1] The length of the PEG chain is a critical parameter that influences the geometry and stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[1][2]

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. In the context of this linker, it allows for the selective and sequential synthesis of the PROTAC. The Boc group can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to a ligand for the E3 ubiquitin ligase.[3]

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The process begins with the PROTAC simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3][4][5][6][7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

The Strategic Role of the Dibromomaleimide Group in 3,4-Dibromo-Mal-PEG4-Boc: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of bioconjugation and targeted therapeutics is continually evolving, demanding increasingly sophisticated and stable molecular linkages. Within this context, 3,4-Dibromo-Mal-PEG4-Boc has emerged as a pivotal reagent, largely due to the unique and advantageous properties of its dibromomaleimide (DBM) functional group. This technical guide provides a comprehensive analysis of the DBM group's role in this molecule, offering detailed experimental protocols and quantitative data to inform its application in research and drug development.

Core Functionality of the Dibromomaleimide Group

The dibromomaleimide moiety is a highly reactive and versatile functional group that serves as the cornerstone of this compound's utility in bioconjugation. Unlike traditional maleimides that form a single thioether bond with a cysteine residue, the DBM group possesses two bromine atoms that can be sequentially substituted by two thiol groups.[1] This unique reactivity profile underpins its primary applications in disulfide bond re-bridging and the formation of highly stable bioconjugates.[2]

The reaction proceeds via a rapid substitution of the two bromine atoms by thiol groups, typically from the cysteine residues of a reduced disulfide bond in a protein or peptide.[3] This process not only attaches the PEGylated linker to the biomolecule but also re-establishes a covalent bridge, which can be crucial for maintaining the protein's tertiary structure and biological activity.[4]

Enhanced Stability Through Hydrolysis

A key advantage of the DBM linkage is the potential for subsequent hydrolysis of the dithiomaleimide adduct under mildly basic conditions. This hydrolysis results in the formation of a stable dithiomaleamic acid, which is resistant to retro-Michael reactions.[2][5] This is a significant improvement over conventional maleimide-thiol conjugates, which are known to be susceptible to cleavage in the presence of endogenous thiols like glutathione, leading to premature drug release and potential off-target toxicity.[6] The hydrolysis step effectively "locks" the conjugate, ensuring its stability in biological media.[7]

The Ancillary Roles of the PEG4 and Boc Groups

While the dibromomaleimide group is the primary reactive center, the PEG4 and Boc components of this compound play crucial supporting roles:

-

PEG4 Linker: The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][8][] PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which can reduce renal clearance and prolong circulation half-life.[10][11] The hydrophilic nature of the PEG4 linker also helps to mitigate aggregation of the bioconjugate.[]

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a common acid-labile protecting group for amines.[12][13] In the context of this compound, it allows for a sequential conjugation strategy. After the DBM group has reacted with the target biomolecule, the Boc group can be removed under acidic conditions to expose a primary amine.[14][15][] This newly available amine can then be used for further functionalization, such as the attachment of another payload, an imaging agent, or a targeting ligand.[]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of dibromomaleimide in bioconjugation, compiled from various sources.

| Parameter | Value | Conditions | Reference(s) |

| Conjugation Time | < 15 - 30 minutes | Stoichiometric amounts of DBM reagent in buffered solutions (pH 6.2 - 8.5) at room temperature. | [3][7] |

| Reaction Efficiency | Near-quantitative (>95%) | Optimized conditions with slight excess of DBM reagent. | [2][18] |

| Hydrolysis Time | ~1 hour | Post-conjugation at pH 8.5. | [7] |

| Radiolabeling Yield | >98% | Radiolabeling of DBM-conjugated antibodies. | [5] |

Table 1: Reaction kinetics and efficiency of dibromomaleimide conjugation.

| Conjugate Type | Stability Condition | Outcome | Reference(s) |

| Dithiomaleamic acid | Incubation in serum | High stability, unreactive towards serum thiols. | [2][5] |

| Dithiomaleamic acid | Challenge with glutathione (GSH) | Stable, no significant deconjugation. | [19] |

| Bromomaleimide-linked | In vitro and in cells | Cleavable with first-order kinetics. | [20] |

Table 2: Stability of dibromomaleimide-derived bioconjugates.

Detailed Experimental Protocols

Disulfide Bond Reduction Protocol

This protocol is a prerequisite for the re-bridging of disulfide bonds in proteins and peptides.

-

Reagent Preparation: Prepare a fresh stock solution of a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP). A 100x stock solution can be made by dissolving TCEP in ultrapure water.[21]

-

Protein Preparation: Prepare the protein or peptide solution in a suitable buffer, for example, 100 mM sodium phosphate, 150 mM NaCl, pH 7.4.

-

Reduction: Add the TCEP stock solution to the protein solution to a final concentration of 1.1-5 equivalents per disulfide bond to be reduced.

-

Incubation: Incubate the reaction mixture at room temperature for 1 hour to ensure complete reduction of the disulfide bonds.[21] It is often not necessary to remove the excess TCEP before proceeding to the conjugation step.[21]

Dibromomaleimide Conjugation Protocol

This protocol describes the conjugation of the DBM group to the reduced thiols.

-

Reagent Preparation: Dissolve the this compound reagent in a suitable buffer, such as a pH 5.0 sodium phosphate solution.[21] The choice of buffer pH can influence the reaction rate and specificity.

-

Conjugation: Add the dissolved DBM reagent to the solution containing the reduced protein or peptide. A slight molar excess (e.g., 1.1 to 8 equivalents) of the DBM reagent is typically used.[2][3]

-

Reaction: The reaction is generally rapid and can be complete within 15-30 minutes at room temperature.[3] The progress of the reaction can be monitored by techniques such as LC-MS or SDS-PAGE.[2]

-

Hydrolysis (Optional but Recommended for Stability): After the conjugation is complete, the pH of the reaction mixture can be adjusted to ~8.5 to promote the hydrolysis of the dithiomaleimide to the more stable dithiomaleamic acid. This step typically takes about 1 hour.[7]

Boc Group Deprotection Protocol

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

-

Reagent Preparation: Prepare a solution of a strong acid, such as 4 M HCl in 1,4-dioxane or trifluoroacetic acid (TFA).[14]

-

Deprotection: Dissolve the Boc-protected conjugate in a minimal amount of an anhydrous solvent like 1,4-dioxane. Add the acidic solution to the dissolved conjugate.

-

Reaction: Stir the reaction mixture at room temperature for approximately 30 minutes.[14] The reaction can be monitored by TLC or LC-MS.

-

Work-up: Upon completion, the solvent and excess acid are typically removed under vacuum. The resulting amine salt can then be used in subsequent reactions.

Mandatory Visualizations

Caption: Reaction pathway of DBM with a protein disulfide bond.

Caption: Step-by-step workflow for creating a dual-functional conjugate.

Conclusion

The dibromomaleimide group in this compound offers a superior strategy for the site-specific and stable conjugation of molecules to cysteine residues, particularly through the re-bridging of disulfide bonds. Its rapid reaction kinetics, the enhanced stability of the resulting conjugate after hydrolysis, and the potential for orthogonal chemistry via the Boc-protected amine make it a powerful tool for the development of next-generation antibody-drug conjugates, targeted therapies, and other advanced bioconjugates. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively harness the potential of this versatile reagent.

References

- 1. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. precisepeg.com [precisepeg.com]

- 10. purepeg.com [purepeg.com]

- 11. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 14. benchchem.com [benchchem.com]

- 15. 3,4-Dibromo-Mal-PEG2-Boc-Amine, 1807537-43-4 | BroadPharm [broadpharm.com]

- 18. In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 20. Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Making Conjugation-induced Fluorescent PEGylated Virus-like Particles by Dibromomaleimide-disulfide Chemistry [jove.com]

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the fields of bioconjugation, drug delivery, and peptide synthesis, serving as a crucial protecting group for amines in polyethylene glycol (PEG) linkers. Its widespread use stems from its stability under a variety of conditions and its facile removal under specific, mild acidic conditions.[1][2] This allows for the controlled, sequential synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics.[3][4] This technical guide provides a comprehensive overview of the Boc protecting group's role in PEG linkers, detailing its chemical properties, applications, and the experimental protocols necessary for its successful implementation.

Core Principles of Boc Protection in PEG Linkers

The primary function of the Boc group is to temporarily block the reactivity of a primary or secondary amine on a PEG linker by converting it into a carbamate.[5][6] This protection is essential for directing chemical reactions to other functional groups on the linker or a conjugated molecule. The Boc group is stable under a wide range of conditions, including basic and nucleophilic environments, making it compatible with many synthetic steps.[3][5] Its most critical feature is its easy removal under acidic conditions, which regenerates the free amine for subsequent conjugation steps.[7][8]

Heterobifunctional PEG linkers, which possess a Boc-protected amine at one terminus and another reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[3][] This allows for a controlled, stepwise assembly of complex molecules, preventing unwanted side reactions and ensuring the desired final product.[3][10] The PEG component of the linker enhances the solubility and stability of the resulting conjugate, improves pharmacokinetic properties, and can reduce immunogenicity.[7][][12]

Data Presentation: Quantitative Analysis of Boc Protection and Deprotection

The efficiency of both the protection and deprotection steps is critical for the overall yield and purity of the final bioconjugate.[3] The following tables summarize key quantitative data related to these processes.

Table 1: Representative Reaction Conditions for Boc Protection of Amino-PEG Linkers

| Parameter | Reagent/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Room Temperature | 3 - 12 | >95 | [13][14] |

| Base | Triethylamine (TEA), DIPEA, NaOH, DMAP | Room Temperature | 3 - 12 | >95 | [14][15] |

| Solvent | Dichloromethane (DCM), THF, Acetonitrile, Water | Room Temperature | 3 - 12 | >95 | [14] |

| Solvent-Free | (Boc)₂O with PEG-400 as catalyst/media | Room Temperature | < 0.1 | >90 | [16] |

Table 2: Representative Reaction Conditions for Boc Deprotection of PEG Linkers

| Parameter | Reagent/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |

| Acid | Trifluoroacetic acid (TFA) in DCM (20-50%) | 0 to RT | 1 - 2 | >95 | [3][17][18] |

| Acid | Hydrochloric acid (HCl) in Methanol or Dioxane | Room Temperature | 1 - 4 | >90 | [6] |

| Lewis Acid | Aluminum chloride (AlCl₃) | Room Temperature | 0.5 - 2 | High | [6] |

| Scavenger (optional) | Triisopropylsilane (TIS), Anisole | 0 to RT | 1 - 2 | - | [6][17] |

Table 3: Comparison of Boc and Fmoc Protecting Groups

This table highlights the key differences in cleavage conditions and stability between the two most common amine protecting groups used in bioconjugation and peptide synthesis, demonstrating their orthogonality.[5]

| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) | Reference(s) |

| Cleavage Condition | Strong Acid (e.g., TFA) | Base (e.g., 20% Piperidine in DMF) | [5][15] |

| Stability to Base | Stable | Labile | [2][5] |

| Stability to Acid | Labile | Stable (to mild acids) | [5] |

| Byproducts | Isobutene, CO₂, t-butyl cation | Dibenzofulvene, CO₂ | [5][17] |

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 8. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 12. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 13. rsc.org [rsc.org]

- 14. Amine Protection / Deprotection [fishersci.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. stm.bookpi.org [stm.bookpi.org]

- 17. peptide.com [peptide.com]

- 18. benchchem.com [benchchem.com]

A Technical Guide to Site-Specific Antibody-Drug Conjugation Using 3,4-Dibromo-Mal-PEG4-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3,4-Dibromo-Mal-PEG4-Boc, a heterobifunctional linker designed for the site-specific conjugation of payloads to antibodies. We will explore the underlying chemistry, experimental protocols, and the advantages of this platform for developing homogeneous and stable Antibody-Drug Conjugates (ADCs).

Introduction to Site-Specific ADCs and the Dibromomaleimide Platform

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload.[1] Early ADC development often relied on conjugating drugs to lysine or cysteine residues, resulting in heterogeneous mixtures with varying drug-to-antibody ratios (DAR) and conjugation sites.[2][3] This heterogeneity can lead to suboptimal pharmacokinetics, efficacy, and safety profiles.

Site-specific conjugation technologies have emerged to overcome these limitations by producing homogeneous ADCs with a precisely controlled DAR and defined attachment points.[4] The 3,4-dibromomaleimide (DBM) platform is a robust method for achieving site-specificity by bridging the interchain disulfide bonds of a native antibody.[3][5] This approach does not require antibody engineering and yields ADCs with a homogenous DAR of 4, significantly improving their pharmacological properties.[5]

The this compound linker is a key reagent in this platform. It features:

-

A dibromomaleimide group that serves as a bifunctional handle to cross-link two cysteine thiol groups generated from a reduced disulfide bond.[3]

-

A hydrophilic PEG4 spacer to enhance the solubility and pharmacokinetic properties of the resulting ADC.[6][7]

-

A Boc-protected amine , which, after deprotection, provides a reactive site for the stable attachment of a cytotoxic payload.[8]

Mechanism of Action and Experimental Workflow

The conjugation process involves a sequential, two-part strategy: the preparation of a linker-payload construct and its subsequent reaction with a partially reduced antibody. The overall workflow ensures precise control over the conjugation site and final DAR.

The chemical mechanism relies on the reduction of the four interchain disulfide bonds in an IgG1 antibody, generating eight reactive thiol groups. The dibromomaleimide moiety then cross-links these thiols, re-bridging the heavy and light chains and affixing one payload at each of the four original disulfide locations.

Figure 1: General experimental workflow for ADC production.

The diagram above illustrates the four main stages of producing a homogeneous ADC using the dibromomaleimide platform: antibody reduction, linker-payload synthesis, site-specific conjugation, and final purification.

Figure 2: Reaction of dibromomaleimide with reduced cysteines.

This diagram shows the core chemical reaction where the two bromine atoms on the maleimide ring are displaced by the two thiol groups from the reduced antibody, forming a stable, covalent bridge.

Experimental Protocols

The following protocols are generalized methodologies and should be optimized for specific antibodies and payloads.

3.1. Synthesis of DBM-PEG4-Payload

-

Boc Deprotection: Dissolve this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for 1-2 hours until deprotection is complete, as monitored by TLC or LC-MS. Remove the solvent and excess TFA under reduced pressure to yield the amine-functionalized linker.

-

Payload Activation & Coupling: Dissolve the cytotoxic payload (containing a carboxylic acid) and an activating agent such as HBTU or HATU in an anhydrous solvent like DMF.[6][7] Add a non-nucleophilic base (e.g., DIPEA) and stir for 15-30 minutes to activate the payload.

-

Amide Bond Formation: Add the deprotected DBM-PEG4-Amine linker to the activated payload solution. Allow the reaction to proceed at room temperature for 2-4 hours or until completion.

-

Purification: Purify the final DBM-PEG4-Payload conjugate using reverse-phase HPLC to achieve high purity.

3.2. Antibody Reduction

-

Buffer Exchange: Prepare the antibody (e.g., Trastuzumab) in a suitable reaction buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

-

Reduction: Add a 10-20 fold molar excess of a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution.[9]

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

-

Agent Removal: Promptly remove the excess TCEP using a desalting column or tangential flow filtration (TFF) to prevent re-oxidation.

3.3. Antibody-Drug Conjugation

-

Conjugation Reaction: Immediately after reduction and TCEP removal, add the purified DBM-PEG4-Payload to the reduced antibody solution. A 5-10 fold molar excess of the linker-payload per disulfide bond is typically used.

-

Incubation: Allow the conjugation reaction to proceed at room temperature or 4°C for 1-16 hours. The reaction progress can be monitored by HIC-HPLC to track the formation of the desired DAR 4 species.

-

Quenching: Quench any unreacted linker-payload by adding an excess of a thiol-containing reagent like N-acetylcysteine.

3.4. ADC Purification and Characterization

-

Purification: Purify the ADC from unreacted payload and other impurities using Size Exclusion Chromatography (SEC) or Protein A chromatography.[9]

-

Characterization:

-

DAR and Homogeneity: Determine the average DAR and the distribution of DAR species using Hydrophobic Interaction Chromatography (HIC).[9]

-

Aggregation: Assess the level of aggregation using Size Exclusion Chromatography (SEC).[9]

-

Molecular Weight: Confirm the molecular weight of the ADC and its subunits using LC-MS.[10]

-

Quantitative Data Analysis

The use of dibromomaleimide linkers results in ADCs with superior physicochemical and biological properties compared to conventional conjugates.

Table 1: Physicochemical Properties of DBM-Based ADCs

| Parameter | DBM-ADC | Conventional Maleimide ADC | Reference |

|---|---|---|---|

| Average DAR | ~4.0 (Homogeneous) | 0-8 (Heterogeneous) | [3][5] |

| Purity (% Monomer by SEC) | >95% | Variable, prone to aggregation | [9] |

| Plasma Stability | High, stable maleamic acid post-hydrolysis | Prone to retro-Michael addition and drug loss | [4][10] |

| In Vivo Half-Life (mice) | ~184 hours | Significantly shorter |[4] |

Table 2: In Vitro Cytotoxicity of a DBM-MMAE ADC (Trastuzumab)

| Cell Line | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| BT-474 | HER2-positive | ~0.1 - 0.5 | [9] |

| MCF-7 | HER2-negative | No significant cytotoxicity |[9] |

Note: Data is compiled from studies on dibromomaleimide platforms, which are directly applicable to linkers like this compound.

Advantages and Conclusion

The this compound linker offers a powerful solution for creating next-generation ADCs with improved therapeutic potential. Key advantages include:

-

Homogeneity: Produces ADCs with a uniform DAR of 4, simplifying manufacturing and regulatory processes.[3]

-

Stability: Forms a stable, covalent bridge that is less susceptible to deconjugation in plasma compared to traditional maleimide linkers.[11][12]

-

Versatility: Can be applied to any native IgG1 or IgG4 antibody without the need for protein engineering.[5]

-

Improved Pharmacokinetics: The resulting homogeneous ADCs exhibit longer circulation half-lives and an improved therapeutic window.[5]

References

- 1. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 3,4-Dibromo-Mal-PEG4-Acid, 2434639-17-3 | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for 3,4-Dibromo-Mal-PEG4-Boc in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's ubiquitin-proteasome system for targeted protein degradation.[1][2] A PROTAC consists of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex, which is essential for efficient protein degradation.[1]

The 3,4-Dibromo-Mal-PEG4-Boc linker is a versatile tool for PROTAC synthesis. It features a dibromomaleimide group for covalent conjugation to thiol groups (e.g., cysteine residues) on a POI ligand or protein, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility, and a Boc-protected amine for subsequent coupling to an E3 ligase ligand. This application note provides detailed protocols for the synthesis and characterization of PROTACs utilizing this advanced linker.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the POI, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - figshare - Figshare [figshare.com]

Application Notes and Protocols for Bioconjugation with 3,4-Dibromo-Mal-PEG4-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromo-Mal-PEG4-Boc is a heterobifunctional crosslinker that offers a versatile platform for bioconjugation, particularly in the fields of drug delivery, diagnostics, and proteomics. This reagent features three key components: a dibromomaleimide group for covalent linkage to thiol-containing molecules, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce immunogenicity, and a Boc-protected amine for subsequent functionalization.[1][][3] The dibromomaleimide moiety is of particular interest as it can react with two thiol groups, enabling applications such as protein crosslinking, disulfide bond re-bridging, and the creation of multi-functional conjugates.[4][5][6] This document provides detailed application notes and protocols for utilizing this compound in various bioconjugation strategies.

Key Features and Applications

The unique structure of this compound allows for several advanced bioconjugation applications:

-

Disulfide Bond Bridging: The dibromomaleimide can re-bridge the native disulfide bonds of proteins, such as antibodies, after reduction. This maintains the protein's tertiary structure while introducing a site for further functionalization.[3]

-

Thiol Crosslinking: The ability to react with two thiols makes this reagent an effective crosslinker for studying protein-protein interactions or creating well-defined bioconjugates.[4]

-

Sequential Conjugation: The Boc-protected amine provides a latent functional group that can be deprotected under acidic conditions to allow for the attachment of a second molecule of interest.[]

-

Enhanced Pharmacokinetics: The PEG4 linker improves the solubility and in vivo stability of the resulting bioconjugate, potentially leading to a longer circulation half-life and reduced immunogenicity.[7]

-

Controlled Release: The resulting dithiomaleimide linkage can be cleavable under certain reducing conditions, such as those found within the cytoplasm of a cell, allowing for the controlled release of conjugated molecules.[8][9] Alternatively, the linkage can be hydrolyzed to a more stable maleamic acid.[10]

Quantitative Data Summary

The following table summarizes key quantitative parameters derived from studies on dibromomaleimide-based bioconjugation.

| Parameter | Value | Biomolecule/System | Notes |

| Reaction Time | < 20 minutes | Somatostatin | Near-quantitative formation of PEGylated somatostatin.[7][11] |

| Radiolabeling Yield | > 99% | Trastuzumab | Near quantitative radiochemical yield for sar-dtm-trastuzumab with [64Cu]Cu2+.[10] |

| Cleavage Rate Constant (k) | 2.8 s⁻¹ | Dibromomaleimide-linked GFP-rhodamine | In vitro cleavage with 1 mM glutathione.[9] |

| Conjugation Efficiency | Near-quantitative | Grb2-SH2 protein | Formation of the protein-glutathione bioconjugate.[12] |

| Hydrolysis Time | ~ 1 hour | Antibody-dibromomaleimide conjugates | To form stable maleamic acids.[13][14] |

Experimental Protocols

Protocol 1: Disulfide Bond Bridging of an Antibody

This protocol describes the reduction of a native interchain disulfide bond in an antibody, followed by re-bridging with this compound.

Materials:

-

Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

-

Reaction buffer: Phosphate buffer (50 mM, pH 7.0-7.5) with 150 mM NaCl and 2 mM EDTA

Procedure:

-

Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in the reaction buffer.

-

Disulfide Reduction: Add a 10-20 fold molar excess of TCEP to the antibody solution. Incubate for 1-2 hours at 37°C to reduce the disulfide bonds.

-

Reagent Preparation: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add a 5-10 fold molar excess of the this compound stock solution to the reduced antibody solution. Incubate for 1-2 hours at room temperature.

-

Quenching: Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted dibromomaleimide. Incubate for 15 minutes.

-

Purification: Purify the resulting antibody conjugate using size-exclusion chromatography to remove excess reagents and unconjugated linkers.

-

Characterization: Characterize the conjugate using techniques such as SDS-PAGE (under non-reducing and reducing conditions), mass spectrometry, and functional assays.

Protocol 2: Sequential Dual Functionalization

This protocol outlines the conjugation of a thiol-containing molecule, followed by deprotection of the Boc group and conjugation of a second, amine-reactive molecule.

Materials:

-

Thiol-containing molecule (Molecule A, e.g., a peptide with a cysteine residue)

-

This compound

-

Amine-reactive molecule (Molecule B, e.g., an NHS-ester functionalized fluorophore)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction buffers (as described in Protocol 1 and a suitable buffer for the second conjugation, e.g., PBS pH 7.4-8.0)

Procedure:

Step 1: Conjugation to the First Thiol-Containing Molecule

-

Follow steps 3 and 4 from Protocol 1, reacting this compound with one equivalent of the thiol-containing Molecule A.

-

Purify the resulting conjugate (Molecule A-PEG4-Mal-Br-Boc) to remove unreacted starting materials.

Step 2: Boc Deprotection

-

Dissolve the purified conjugate in a solution of 20-50% TFA in DCM.

-

Incubate for 30-60 minutes at room temperature.

-

Remove the TFA and DCM under vacuum.

-

Dissolve the residue in a suitable buffer and neutralize with a base such as TEA or DIPEA.

Step 3: Conjugation to the Second Molecule

-

Dissolve the deprotected conjugate (Molecule A-PEG4-Mal-Br-NH2) in a suitable reaction buffer (pH 7.4-8.0).

-

Add a 1.5 to 3-fold molar excess of the amine-reactive Molecule B (e.g., NHS-ester).

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Purify the final dual-functionalized conjugate using an appropriate chromatographic method.

-

Characterize the final product to confirm the successful conjugation of both molecules.

Visualizations

Caption: Experimental workflow for bioconjugation with this compound.

Caption: Logical relationship for sequential dual functionalization.

References

- 1. 3,4-Dibromo-Mal-PEG4-Acid | AxisPharm [axispharm.com]

- 3. Dibromo-Maleimide-PEG | AxisPharm [axispharm.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Collection - Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - Journal of the American Chemical Society - Figshare [figshare.com]

- 7. In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using a 3,4-Dibromomaleimide-PEG4 Linker

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the synthesis of antibody-drug conjugates (ADCs) utilizing a heterobifunctional 3,4-dibromomaleimide-PEG4 linker. This methodology facilitates site-specific conjugation of a cytotoxic payload to a monoclonal antibody (mAb), offering enhanced homogeneity and stability compared to traditional maleimide-based approaches.

The 3,4-dibromomaleimide moiety enables the re-bridging of interchain disulfide bonds within the antibody, which are first reduced to generate free thiol groups. This approach allows for the creation of ADCs with a drug-to-antibody ratio (DAR) of 4, leading to a more homogeneous product. The polyethylene glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.

This document outlines two primary protocols based on the terminal functionality of the linker used for drug attachment:

-

Protocol A: Utilizes 3,4-Dibromo-Mal-PEG4-Acid for conjugation to amine-containing drugs.

-

Protocol B: Employs 3,4-Dibromo-Mal-PEG4-NHBoc for conjugation to carboxyl-containing drugs following deprotection.

Principle of the Method

The synthesis of an ADC with a dibromomaleimide linker is a multi-step process that leverages bioorthogonal chemistry to ensure specific and stable conjugation.

-

Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are selectively reduced to yield free sulfhydryl (thiol) groups. This is a critical step that dictates the sites of conjugation.

-

Antibody-Linker Conjugation: The 3,4-dibromomaleimide group of the linker reacts rapidly with two thiol groups from the reduced disulfide bond, forming a stable, re-bridged linkage.

-